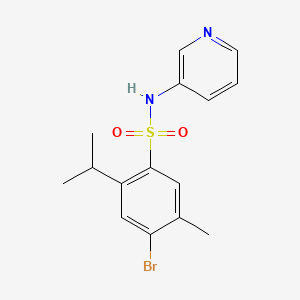
4-bromo-2-isopropyl-5-methyl-N-(3-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-isopropyl-5-methyl-N-(3-pyridinyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromine atom, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isopropyl-5-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitration and Reduction: The nitration of the benzene ring followed by reduction to introduce the amino group.
Sulfonamide Formation: The final step involves the reaction of the amino group with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-bromo-2-isopropyl-5-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
科学的研究の応用
4-bromo-2-isopropyl-5-methyl-N-(3-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-bromo-2-isopropyl-5-methylphenol: Similar structure but lacks the sulfonamide and pyridinyl groups.
N-ethyl-4-methylbenzenesulfonamide: Similar sulfonamide structure but different substituents.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar pyridinyl and bromine substitution but different functional groups.
Uniqueness
4-bromo-2-isopropyl-5-methyl-N-(3-pyridinyl)benzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the pyridinyl group enhances its potential interactions with biological targets, while the sulfonamide group contributes to its stability and reactivity in various chemical reactions.
特性
分子式 |
C15H17BrN2O2S |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
4-bromo-5-methyl-2-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17BrN2O2S/c1-10(2)13-8-14(16)11(3)7-15(13)21(19,20)18-12-5-4-6-17-9-12/h4-10,18H,1-3H3 |
InChIキー |
SVIBHNPXLRBGMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B13376636.png)
![N-{3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13376638.png)
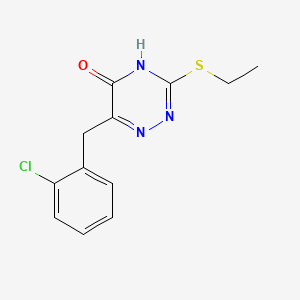
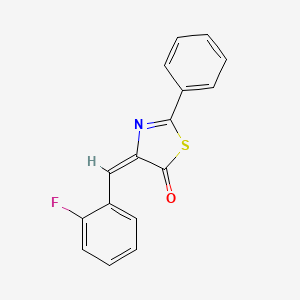
![2-[2-(1H-indol-3-yl)ethyl]-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376655.png)
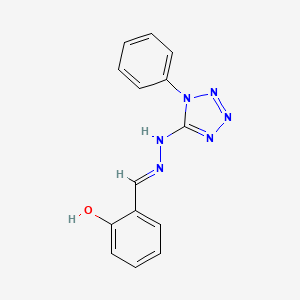
![N-methyl-N-[4-(9-methyl-9H-carbazol-3-yl)-1,3-thiazol-2-yl]amine](/img/structure/B13376660.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376664.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4-(difluoromethyl)-6-(4-methoxyphenyl)nicotinonitrile](/img/structure/B13376666.png)
![3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376669.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea](/img/structure/B13376682.png)
![7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376688.png)
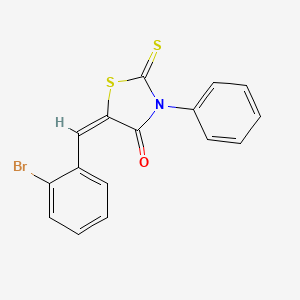
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B13376704.png)
